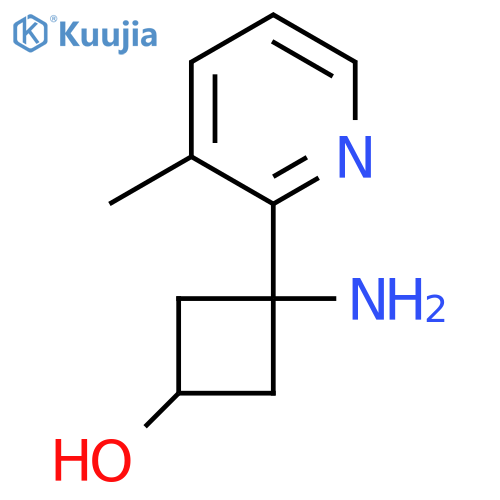

Cas no 2229475-71-0 (3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol)

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol

- EN300-1831717

- 2229475-71-0

-

- インチ: 1S/C10H14N2O/c1-7-3-2-4-12-9(7)10(11)5-8(13)6-10/h2-4,8,13H,5-6,11H2,1H3

- InChIKey: ZHCSMHUHHQHJMP-UHFFFAOYSA-N

- ほほえんだ: OC1CC(C2C(C)=CC=CN=2)(C1)N

計算された属性

- せいみつぶんしりょう: 178.110613074g/mol

- どういたいしつりょう: 178.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 59.1Ų

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1831717-2.5g |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol |

2229475-71-0 | 2.5g |

$2969.0 | 2023-09-19 | ||

| Enamine | EN300-1831717-10.0g |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol |

2229475-71-0 | 10g |

$6512.0 | 2023-06-01 | ||

| Enamine | EN300-1831717-0.25g |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol |

2229475-71-0 | 0.25g |

$1393.0 | 2023-09-19 | ||

| Enamine | EN300-1831717-1.0g |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol |

2229475-71-0 | 1g |

$1515.0 | 2023-06-01 | ||

| Enamine | EN300-1831717-0.05g |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol |

2229475-71-0 | 0.05g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1831717-5.0g |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol |

2229475-71-0 | 5g |

$4391.0 | 2023-06-01 | ||

| Enamine | EN300-1831717-0.1g |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol |

2229475-71-0 | 0.1g |

$1332.0 | 2023-09-19 | ||

| Enamine | EN300-1831717-0.5g |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol |

2229475-71-0 | 0.5g |

$1453.0 | 2023-09-19 | ||

| Enamine | EN300-1831717-1g |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol |

2229475-71-0 | 1g |

$1515.0 | 2023-09-19 | ||

| Enamine | EN300-1831717-5g |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol |

2229475-71-0 | 5g |

$4391.0 | 2023-09-19 |

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol 関連文献

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-olに関する追加情報

Professional Introduction to 3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol (CAS No: 2229475-71-0)

3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2229475-71-0, has garnered considerable attention due to its potential applications in drug development and molecular biology. The structural motif of this molecule, featuring a cyclobutane ring substituted with both an amino group and a 3-methylpyridine moiety, makes it a versatile scaffold for further chemical modifications and biological investigations.

The cyclobutane ring in 3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol introduces rigidity to the molecular framework, which can be advantageous in designing molecules with specific binding affinities and stabilities. This structural feature has been explored in various research studies, particularly in the development of novel ligands for enzyme inhibition and receptor binding. The presence of the amino group provides a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties.

Moreover, the 3-methylpyridine substituent adds another layer of complexity to the molecule, influencing its electronic properties and potential interactions with biological targets. Pyridine derivatives are well-known for their role in pharmaceuticals, often serving as key components in drugs targeting neurological disorders, infectious diseases, and cancer. The combination of these features in 3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol suggests a broad spectrum of potential applications.

In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). The rigid scaffold of cyclobutane derivatives is particularly useful in this context, as it can help stabilize binding interactions and improve drug-like properties. Several studies have demonstrated the efficacy of cyclobutane-based compounds in inhibiting key enzymes involved in disease pathways. For instance, derivatives of cyclobutanecarboxylic acids have been shown to exhibit potent activity against enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

The amino group in 3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol also provides a handle for covalent modifications, allowing researchers to attach various functional groups or linkers for targeted delivery systems. This has opened up possibilities for the development of prodrugs or bioconjugates that can enhance bioavailability or target specific tissues within the body. The 3-methylpyridine moiety can also be modified to introduce additional pharmacophores, further expanding the utility of this compound.

Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the biological activity of small molecules like 3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol. These tools allow researchers to simulate interactions between the compound and biological targets, helping to identify potential lead structures for drug development. Such simulations have been instrumental in optimizing lead compounds for better efficacy and reduced toxicity.

The synthesis of 3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Techniques such as cross-coupling reactions, nucleophilic substitutions, and ring-closing metathesis are commonly employed in its preparation. The synthesis process also necessitates rigorous purification steps to remove any by-products or impurities that could affect downstream applications.

In conclusion, 3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

2229475-71-0 (3-amino-3-(3-methylpyridin-2-yl)cyclobutan-1-ol) 関連製品

- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)

- 852453-71-5(N-Phenyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine)

- 9004-34-6(Cellulose)

- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)

- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)

- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)

- 1806669-54-4(Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)

- 1721-51-3(D-alpha-Tocotrienol)

- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)

- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)